Modafinil-d5 Acid Modafinil-d5 Acid Isotope Labelled Modafinil Acid, whichl is metabolite of Modafinil.
Brand Name: Vulcanchem
CAS No.: 185142-72-6
VCID: VC0196641
InChI:
SMILES:
Molecular Formula: C15H9O3SD5
Molecular Weight: 279.37

Modafinil-d5 Acid

CAS No.: 185142-72-6

Cat. No.: VC0196641

Molecular Formula: C15H9O3SD5

Molecular Weight: 279.37

Purity: > 95%

* For research use only. Not for human or veterinary use.

Modafinil-d5 Acid - 185142-72-6

CAS No. 185142-72-6
Molecular Formula C15H9O3SD5
Molecular Weight 279.37
Appearance White Solid

Understanding Modafinil Acid

Modafinil acid, also known as modafinilic acid or modafinil carboxylate, is one of the two major metabolites of modafinil, the other being modafinil sulfone . It is formed through the hydrolysis of modafinil by esterase or amidase enzymes. Modafinil acid is considered inactive and does not contribute to the wakefulness-promoting effects of modafinil .

Deuterated Compounds

Deuterated compounds, like modafinil-d5 sulfone, are used as reference standards in analytical chemistry. These compounds have some hydrogen atoms replaced with deuterium, which is a stable isotope of hydrogen. This substitution does not significantly alter the chemical properties but can be detected using mass spectrometry, making them useful for quantitative analysis .

Modafinil-d5 Sulfone

Modafinil-d5 sulfone is a deuterated form of modafinil sulfone, another major metabolite of modafinil. It is used as a reference standard in acetonitrile solutions .

PropertyValue
Molecular FormulaC15H15NO3S (with deuterium substitutions)
CAS Number1329496-95-8
Molecular WeightApproximately 294.4 g/mol

Research Findings and Applications

While specific research findings on "Modafinil-d5 Acid" are not available, studies on modafinil and its metabolites provide insights into their pharmacokinetics and pharmacodynamics. Modafinil is known for its wakefulness-promoting effects, primarily through dopamine and noradrenaline transporter inhibition .

Pharmacokinetics of Modafinil

ParameterValue
AbsorptionRapid following oral administration
Peak Plasma ConcentrationReached between 2 and 4 hours
Half-lifeApproximately 12–15 hours
MetabolismHepatic

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